molecular formula C11H18N2O4S2 B256028 N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide

N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide

Cat. No. B256028
M. Wt: 306.4 g/mol
InChI Key: WYQXKLZOABJNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide, also known as E-4031, is a class III antiarrhythmic drug that is commonly used in scientific research. This compound is a potassium channel blocker that has been shown to have significant effects on the cardiovascular system. In

Mechanism of Action

N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide is a potassium channel blocker that specifically targets the rapid delayed rectifier potassium current (Ikr). This current is responsible for the repolarization of the cardiac action potential, and inhibition of Ikr can lead to prolongation of the QT interval and an increased risk of arrhythmia.
Biochemical and Physiological Effects
N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide has been shown to have significant effects on cardiac repolarization, as well as on the QT interval. In addition, this compound has been shown to have effects on the vascular system, including vasodilation and inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide in lab experiments is its specificity for the Ikr current. This allows researchers to study the effects of potassium channel blockers on the cardiovascular system in a controlled manner. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide. One area of interest is the development of more specific potassium channel blockers that can target specific subtypes of potassium channels. In addition, there is significant interest in the development of drugs that can modulate potassium channel activity in a more targeted manner, with fewer off-target effects. Finally, there is interest in studying the effects of N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide on other systems, such as the nervous system and the immune system, to gain a better understanding of its overall physiological effects.
Conclusion
In conclusion, N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide is a potassium channel blocker that has significant effects on the cardiovascular system. This compound is commonly used in scientific research to study the mechanisms of arrhythmia and the effects of potassium channel blockers. While there are limitations to its use, N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide remains an important tool for researchers studying the cardiovascular system.

Synthesis Methods

N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide is typically synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with ethylsulfonyl chloride to form the intermediate N-(2-methyl-4-nitrophenyl)ethanesulfonamide. This intermediate is then reduced with iron powder to form the final product, N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide.

Scientific Research Applications

N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide is commonly used in scientific research to study the effects of potassium channel blockers on the cardiovascular system. This compound has been shown to have significant effects on cardiac repolarization, and is often used to study the mechanisms of arrhythmia.

properties

Product Name

N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide

Molecular Formula

C11H18N2O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide

InChI

InChI=1S/C11H18N2O4S2/c1-4-18(14,15)12-10-6-7-11(9(3)8-10)13-19(16,17)5-2/h6-8,12-13H,4-5H2,1-3H3

InChI Key

WYQXKLZOABJNAM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CC)C

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.